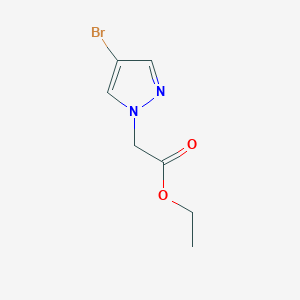

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Descripción

Significance of Pyrazole (B372694) Derivatives in Academic Research and Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent feature in a multitude of biologically active compounds. mdpi.comnih.govdntb.gov.ua Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. dntb.gov.ua

The metabolic stability of the pyrazole ring further enhances its appeal in drug design. mdpi.com Numerous pyrazole derivatives have been successfully developed and marketed as therapeutic agents for a variety of conditions, including cancer, inflammation, and viral infections. mdpi.comnih.gov The ability to readily modify the pyrazole core at various positions allows for the fine-tuning of a compound's pharmacological profile.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib (B62257) | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Ruxolitinib | Myelofibrosis, Polycythemia vera |

Contextualization of Bromo-Substituted Pyrazoles

The introduction of a bromine atom onto the pyrazole ring, as seen in Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, is a strategic synthetic maneuver. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the bromo-substituent serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures and the exploration of a wider chemical space in the quest for new bioactive compounds. The synthesis of bromo-substituted pyrazoles is an active area of research, with various methods being developed to achieve regioselective bromination. researchgate.net

Role of Acetate (B1210297) Moieties in Medicinal Chemistry Scaffolds

The acetate moiety can also serve as a linker or spacer, connecting the pyrazole core to other pharmacophores or functional groups. researchgate.net This modular approach to drug design allows for the systematic exploration of structure-activity relationships (SAR). The synthesis of derivatives containing an acetate group often involves the reaction of a parent molecule with reagents like ethyl bromoacetate (B1195939). researchgate.net

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a key intermediate for the synthesis of more elaborate molecules with potential applications in agriculture and medicine. google.com While detailed biological studies on the compound itself are limited, its structural features make it an ideal starting point for the development of novel compounds.

The research objectives associated with this compound can be inferred from the applications of the molecules synthesized from it. For instance, patents reveal its use in the preparation of herbicidal compounds and as a precursor to potent enzyme inhibitors. google.com The overarching goal is to leverage the unique combination of the bromo-substituted pyrazole core and the reactive acetate side chain to construct new chemical entities with enhanced biological activity. Researchers are actively exploring its reactions to create libraries of diverse compounds for high-throughput screening in various disease areas.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Solid |

| CAS Number | 82231-58-1 |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comuni.lu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVAPGLHLXVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426895 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-58-1 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Acetate

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a foundational step in the synthesis of the target compound. This heterocyclic system is typically assembled through cyclization and condensation reactions, which are well-established methods in heterocyclic chemistry.

Cyclization Reactions for Pyrazole Core Formation

Cyclization reactions are a cornerstone of pyrazole synthesis. One of the primary methods involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. chim.itnih.gov For instance, the reaction between diazo compounds (as the 1,3-dipole source) and alkynes effectively constructs the pyrazole ring. chim.it This approach is valued for its efficiency in building the five-membered ring structure. Another notable cyclization strategy involves the reaction of α,β-alkynic hydrazones, which can be cyclized to form pyrazole derivatives. mdpi.com The versatility of these cycloaddition reactions allows for the introduction of various substituents on the pyrazole core.

Multicomponent reactions (MCRs) have also emerged as powerful tools for synthesizing pyrazoles in a one-pot fashion, enhancing efficiency by avoiding the isolation of intermediates. beilstein-journals.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can proceed through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition to yield highly functionalized pyrazoles. organic-chemistry.org

Condensation Protocols in Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. rsc.org This reaction is highly versatile and allows for the preparation of a wide array of substituted pyrazoles. mdpi.comijpsjournal.com The reaction typically proceeds at room temperature in a solvent like N,N-dimethylacetamide, furnishing pyrazoles in good yields. mdpi.comijpsjournal.com

The regioselectivity of the condensation can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound. For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers, although specific reaction conditions can favor the formation of one isomer over the other. mdpi.comjmcs.org.mxresearchgate.net The use of catalysts, such as silica (B1680970) gel-supported sulfuric acid, can facilitate the reaction under solvent-free conditions, offering an environmentally benign alternative. jmcs.org.mxresearchgate.net

Introduction of the Bromo-Substituent at the 4-Position of the Pyrazole Ring

Once the pyrazole ring is formed, the next critical step is the introduction of a bromine atom at the C4 position. Pyrazoles are π-excessive aromatic systems, making them susceptible to electrophilic substitution, particularly at the 4-position which is the most electron-rich and sterically accessible site. chim.it

Regioselective Bromination Approaches

The regioselective bromination of the pyrazole ring at the 4-position is readily achieved due to the electronic properties of the heterocycle. chim.it Electrophilic brominating agents will preferentially attack this position. A common and straightforward method involves the direct bromination of a pre-formed pyrazole ring. For example, 1H-pyrazole can be treated with a suitable brominating agent in a solvent like water to yield 4-bromopyrazole. chemicalbook.com

An alternative and highly efficient strategy is a one-pot synthesis where the pyrazole ring formation is immediately followed by bromination without isolating the intermediate pyrazole. jmcs.org.mxresearchgate.net This approach involves the condensation of a 1,3-diketone with a hydrazine, and upon formation of the pyrazole, a brominating agent is added to the reaction mixture to achieve regioselective bromination at the C4 position. jmcs.org.mxresearchgate.net Electrocatalytic bromination has also been reported as a method where pyrazole compounds are first generated through cyclization and then undergo bromination in a multicomponent "one-pot" reaction. guidechem.com

Evaluation of Brominating Agents and Reaction Conditions

Several brominating agents have been successfully employed for the C4-bromination of pyrazoles. The choice of agent and reaction conditions can impact the yield and purity of the final product.

| Brominating Agent | Substrate Example | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | 1H-pyrazole | Water, room temperature, 24h | 4-Bromopyrazole | chemicalbook.com |

| N-Bromosaccharin (NBSac) | 1,3-Diketone + Arylhydrazine | Solvent-free, H₂SO₄/SiO₂, room temp. | 4-Bromo-N-arylpyrazoles in excellent yields | jmcs.org.mxresearchgate.net |

| Elemental Bromine (Br₂) | Pyrazole | Neutralization reactor | 4-Bromopyrazole | guidechem.com |

| Sodium Bromide (NaBr) | Pyrazole | With Oxone (oxidant) | 4-Bromopyrazole | guidechem.com |

Table 1: Comparison of Brominating Agents for Pyrazole C4-Bromination

N-bromosaccharin (NBSac) has been noted as a particularly reactive and efficient brominating agent for pyrazoles, often providing higher yields in shorter reaction times compared to N-bromosuccinimide (NBS) under solvent-free conditions. jmcs.org.mxresearchgate.net The reaction using NBSac with silica gel-supported sulfuric acid as a catalyst is environmentally advantageous as it reduces the amount of waste. jmcs.org.mxresearchgate.net Direct use of elemental bromine and oxidative bromination using sodium bromide with an oxidant like Oxone are also viable methods. guidechem.com

N-Alkylation with Ethyl Acetate (B1210297) Moiety

The final step in the synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is the N-alkylation of the 4-bromopyrazole intermediate. This reaction involves the formation of a new nitrogen-carbon bond at the N1 position of the pyrazole ring.

The N-alkylation is typically achieved by reacting 4-bromopyrazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. nih.govresearchgate.net The base, commonly a carbonate like anhydrous potassium carbonate, deprotonates the pyrazole ring at the N1 position, generating a pyrazolate anion. nih.gov This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate to displace the bromide ion and form the desired N-alkylated product. nih.govnih.gov The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov

| Reactants | Reagents | Solvent | Conditions | Product | Reference |

| 4-Bromopyrazole, Ethyl bromoacetate | Anhydrous Potassium Carbonate | N,N-Dimethylformamide (DMF) | Room Temperature | This compound | nih.gov |

| 5-Amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one, Ethyl bromoacetate | Anhydrous Potassium Carbonate | N,N-Dimethylformamide (DMF) | Room Temperature, 3h | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | nih.gov |

| N-acetylneuraminic acid derivative, Ethyl bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to Room Temp, 2h | 4-O-alkylated product | nih.gov |

Table 2: Conditions for Alkylation with Ethyl Bromoacetate

This standard Williamson ether synthesis-like approach is a reliable and high-yielding method for attaching the ethyl acetate side chain to the pyrazole core, completing the synthesis of the target molecule.

Strategies for Nitrogen Alkylation

The primary route to obtaining this compound involves the N-alkylation of 4-bromopyrazole. This reaction is typically achieved by treating 4-bromopyrazole with an alkylating agent, such as ethyl bromoacetate, in the presence of a base. nih.gov The base deprotonates the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.

Commonly used bases for this transformation include potassium carbonate and sodium hydride. researchgate.netacs.org The choice of solvent can also influence the reaction's efficiency, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

Alternative strategies for N-alkylation of pyrazoles that can be applied to the synthesis of this compound include methods that avoid strong bases and high temperatures. mdpi.comsemanticscholar.org One such method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, offering a milder alternative. mdpi.comsemanticscholar.orgresearchgate.net Phase transfer catalysis presents another solvent-free approach to N-alkylate pyrazoles, which can enhance reaction rates and yields. mdpi.com

The following table summarizes various conditions reported for the N-alkylation of pyrazoles, which are applicable to the synthesis of the title compound.

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

| Ethyl Bromoacetate | K2CO3 | DMSO | Not specified | Good | acs.org |

| Ethyl Bromoacetate | NaH | THF | Not specified | Not specified | researchgate.net |

| Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | 4h | 77% | mdpi.com |

| Alkyl bromides | Pillared saponite (B12675438) with Cs | DMF | 80°C | ~99% | researchgate.net |

Stereochemical Considerations in N-Alkylation

For unsubstituted or symmetrically substituted pyrazoles like 4-bromopyrazole, the two nitrogen atoms are equivalent, so N-alkylation leads to a single product. However, in the case of unsymmetrical pyrazoles, the alkylation can occur at either of the two ring nitrogens, leading to a mixture of regioisomers. The regioselectivity of this reaction is often governed by steric effects. researchgate.netmdpi.comsemanticscholar.org The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.

In the synthesis of this compound from 4-bromopyrazole, the symmetry of the starting material circumvents this issue of regioselectivity. However, if the pyrazole ring were to contain different substituents at the 3 and 5 positions, controlling the site of N-alkylation would become a critical stereochemical consideration. Researchers have developed methods to control this regioselectivity, for instance, by using bulky protecting groups to direct the alkylation to a specific nitrogen. nih.gov Enzymatic catalysis has also emerged as a powerful tool for achieving high regioselectivity in pyrazole alkylation. thieme-connect.comnih.govnih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry in the context of pyrazole chemistry.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. tandfonline.comdergipark.org.tr The use of microwave irradiation can accelerate the synthesis of pyrazole derivatives by efficiently heating the reaction mixture. tandfonline.comdergipark.org.tr This technique has been successfully applied to various steps in pyrazole synthesis, including the initial cyclocondensation reactions and subsequent functionalizations. dergipark.org.trmdpi.com For instance, the synthesis of pyrazole derivatives has been achieved with high yields in short reaction times (2-20 minutes) under microwave irradiation. dergipark.org.tr Solvent-free microwave-assisted synthesis further enhances the green credentials of this method. nih.gov

| Reaction | Conditions | Time | Yield | Reference |

| Synthesis of bis-pyrazole analogues | Water, room temperature | 20 min | Not specified | dergipark.org.tr |

| Synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones | No solvent | 2-4 min | Not specified | dergipark.org.tr |

| Synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides | No solvent | 15 min | Not specified | dergipark.org.tr |

| Ring opening of glycidyl (B131873) ether with pyrazole | No solvent | 1 min | 73% | nih.gov |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. nih.gov This method can lead to shorter reaction times, milder reaction conditions, and improved yields. orientjchem.orgrsc.org The synthesis of pyrazole derivatives has been shown to be accelerated under ultrasonic irradiation. orientjchem.orgresearchgate.net For example, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was achieved in high yields within 75-90 minutes at 60°C using ultrasound. asianpubs.org This technique is particularly beneficial for reactions that are slow under conventional heating. nih.gov Furthermore, ultrasound has been employed in catalyst-free and solvent-free syntheses of heterocyclic compounds, aligning with the principles of green chemistry. mdpi.com

Mechanochemical Synthesis in Pyrazole Chemistry

Mechanochemistry involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions. researchgate.net This solvent-free technique is highly efficient and environmentally friendly. researchgate.net The synthesis of pyrazole derivatives, such as 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines, has been successfully demonstrated using mechanochemical ball milling, often resulting in higher yields and shorter reaction times compared to traditional solvent-based methods. thieme-connect.com This approach is particularly advantageous for reactions involving solid starting materials. researchgate.net

Solvent-Free and Catalytic Systems for Enhanced Efficiency

The development of solvent-free and catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the N-alkylation of pyrazoles, solvent-free conditions, often combined with microwave irradiation or the use of solid-supported catalysts, have proven to be highly effective. researchgate.net For example, using sodium hydrogen carbonate under solvent-free conditions with microwave irradiation is an excellent method for N-alkylating pyrazoles. researchgate.net

Furthermore, the use of heterogeneous catalysts, such as basic modified molecular sieves, offers advantages like easy separation and reusability. researchgate.net These catalysts have shown high activity in the N-alkylation of pyrazoles with alkyl bromides. researchgate.net The development of novel catalytic systems, including organocatalysts and metal-based catalysts, continues to enhance the efficiency and selectivity of pyrazole synthesis. dergipark.org.trorganic-chemistry.org

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the pyrazole ring and the ester group on the side chain. These functionalities allow for a range of derivatization reactions, which are crucial for the construction of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position

The bromine atom at the C4-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrazole core. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the 4-bromopyrazole moiety is well-established.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl and heteroaryl-aryl structures. The general applicability of the Suzuki-Miyaura coupling to 4-bromopyrazoles suggests that this compound would readily participate in such transformations to yield 4-aryl or 4-heteroaryl pyrazole derivatives. chemicalbook.comvolza.com

| Catalyst System | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Arylboronic acid | Ethyl 2-(4-aryl-1H-pyrazol-1-yl)acetate | |

| XPhos Pd G2 | K₃PO₄ | Toluene | Heteroarylboronic acid | Ethyl 2-(4-heteroaryl-1H-pyrazol-1-yl)acetate | chemicalbook.com |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Vinylboronic acid | Ethyl 2-(4-vinyl-1H-pyrazol-1-yl)acetate |

Heck Reaction: The Heck reaction couples the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a 4-alkenylpyrazole. The reaction is highly regioselective, with the substitution generally occurring at the less substituted carbon of the alkene. For instance, the reaction with acrylates would be expected to yield ethyl 2-(4-((E)-2-alkoxycarbonylvinyl)-1H-pyrazol-1-yl)acetate derivatives.

| Catalyst System | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | Et₃N | DMF | Alkene (e.g., Styrene) | Ethyl 2-(4-alkenyl-1H-pyrazol-1-yl)acetate | |

| Pd(OAc)₂ | NaOAc | NMP | Alkyl acrylate | Ethyl 2-(4-((E)-2-(alkoxycarbonyl)vinyl)-1H-pyrazol-1-yl)acetate |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-bromopyrazole and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology is instrumental in the synthesis of 4-alkynylpyrazole derivatives, which are valuable precursors for further transformations.

| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | Terminal Alkyne | Ethyl 2-(4-alkynyl-1H-pyrazol-1-yl)acetate | |

| Pd(OAc)₂/Ligand | CuI | K₂CO₃ | Acetonitrile | Terminal Alkyne | Ethyl 2-(4-alkynyl-1H-pyrazol-1-yl)acetate | |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Terminal Alkyne | Ethyl 2-(4-alkynyl-1H-pyrazol-1-yl)acetate |

Stille Coupling: The Stille reaction involves the coupling of the 4-bromopyrazole with an organotin compound in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the 4-bromopyrazole using a palladium or nickel catalyst. This reaction is particularly useful for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.

Modifications of the Ethyl Acetate Side Chain

The ethyl acetate side chain of the title compound offers a handle for various chemical modifications, primarily through reactions of the ester group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

| Reagents | Conditions | Product |

| LiOH or NaOH | THF/H₂O, room temp. | 2-(4-bromo-1H-pyrazol-1-yl)acetic acid |

| HCl or H₂SO₄ | H₂O/EtOH, reflux | 2-(4-bromo-1H-pyrazol-1-yl)acetic acid |

Amidation: The ethyl ester can be converted directly to an amide by heating with an amine, or more commonly, the carboxylic acid obtained from hydrolysis is coupled with an amine using a standard coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows for the introduction of a wide variety of substituents on the amide nitrogen.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Further Transformations of the Pyrazole Nucleus

Beyond the C4-bromo position, the pyrazole ring itself can undergo further functionalization. For instance, lithiation at the C5 position could potentially be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a new substituent. However, the presence of the acidic protons on the ethyl acetate side chain could complicate this reaction. Other potential transformations include nitration or other electrophilic substitution reactions on the pyrazole ring, although the directing effects of the existing substituents would need to be considered.

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of this compound and its derivatives typically rely on standard laboratory techniques. After a reaction, the crude product is often subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.

The primary method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexane (B92381) is commonly employed, with the polarity being adjusted to achieve optimal separation of the desired product from starting materials and by-products.

Recrystallization can also be a viable purification method for solid products, provided a suitable solvent or solvent mixture can be identified. For volatile compounds, distillation under reduced pressure may be applicable.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The structure of this compound and its derivatives is confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, one would expect to see characteristic signals for the pyrazole ring protons (at C3 and C5), the methylene (B1212753) protons of the acetate side chain, and the ethyl group (a quartet and a triplet).

¹³C NMR: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. The spectrum would show distinct signals for the pyrazole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), as well as C-N and C-H stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the molecular ion and bromine-containing fragment peaks. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Biological Activity and Medicinal Chemistry Research

Exploration of Pharmacological Potencies of Pyrazole (B372694) Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. researchgate.netjocpr.comnih.govrsc.org This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications. researchgate.net The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological activity. For instance, the presence of different functional groups can modulate the compound's affinity for various biological targets, leading to a wide array of pharmacological effects.

Researchers have successfully synthesized a multitude of pyrazole derivatives and evaluated their potential as antimicrobial, anti-inflammatory, analgesic, anticancer, anticonvulsant, antitubercular, and antiviral agents. researchgate.netjocpr.comnih.govrsc.org The continued investigation into the synthesis and biological screening of novel pyrazole analogs underscores the enduring importance of this heterocyclic system in the quest for new and improved medicines.

In Vitro and In Vivo Biological Evaluation Strategies for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and its Analogs

The biological evaluation of this compound and its analogs involves a range of in vitro and in vivo studies designed to elucidate their therapeutic potential and mechanisms of action. These investigations are crucial for identifying lead compounds for further development.

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole derivatives have shown considerable promise in this regard. While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research on analogous structures provides valuable insights.

For instance, a study on various pyrazole derivatives demonstrated that the introduction of a bromo-substituent can enhance cytotoxic activity, which is often correlated with antimicrobial potential. Specifically, bromopyrazole derivatives have shown heightened activity, suggesting that the 4-bromo substitution in the target compound could be a key feature for antimicrobial efficacy.

Future research would involve screening this compound and its analogs against a panel of clinically relevant bacteria and fungi. Standard methods such as broth microdilution or disk diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values.

Table 1: Representative Antimicrobial Activity of Pyrazole Analogs

| Compound/Analog | Test Organism | Activity/Metric | Reference |

| Bromopyrazole derivatives | Brine shrimp | Enhanced cytotoxicity |

Note: This table is illustrative and based on general findings for brominated pyrazoles, as specific data for this compound is limited.

Inflammation and pain are complex physiological processes, and the development of effective and safe anti-inflammatory and analgesic agents remains a significant therapeutic goal. Pyrazole-containing compounds have a well-established history in this area, with celecoxib (B62257) being a prominent example of a pyrazole-based anti-inflammatory drug.

The structural similarity of this compound to known anti-inflammatory pyrazoles suggests that it may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

The development of novel anticancer agents is a major focus of medicinal chemistry research. Pyrazole derivatives have demonstrated significant potential in this area, with several pyrazole-based drugs approved for cancer treatment.

A study on the cytotoxicity of pyrazole derivatives highlighted that the presence of two bromo groups at the 4-position of the pyrazole ring in certain derivatives led to higher cytotoxic activity. This finding suggests that the 4-bromo substitution in this compound could contribute to its potential as a cytotoxic agent. The cytotoxic effects of this compound and its analogs would typically be evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT assay, which measures cell viability.

Further investigations into the mechanism of action might explore the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of specific cancer-related enzymes or signaling pathways.

Table 2: Cytotoxic Activity of a Brominated Pyrazole Derivative

| Compound | Test System | IC50 (ppm) | Reference |

| 4,4-dibromo-3-methyl-1-(2',4'-dibromobenzene)-2-pyrazoline-5-one | Brine shrimp lethality bioassay | 19.5 |

Note: This table presents data for a related brominated pyrazole to illustrate potential activity, as specific data for this compound is not available.

Neurological disorders such as epilepsy represent a significant unmet medical need, driving the search for new therapeutic agents. The pyrazole scaffold has been identified as a promising starting point for the development of novel anticonvulsant drugs.

While specific studies on the anticonvulsant and neuroprotective properties of this compound are limited, the broader class of pyrazole derivatives has shown activity in preclinical models of epilepsy. For example, some pyrazole derivatives have been shown to protect against seizures induced by pentylenetetrazole (PTZ) or maximal electroshock (MES) in animal models.

The neuroprotective potential of pyrazole analogs is also an area of active investigation. Studies have shown that some pyrazole derivatives can protect neurons from damage in models of neurodegenerative diseases, potentially by modulating inflammatory pathways or reducing oxidative stress in the brain.

Infectious diseases, including tuberculosis and viral infections, continue to pose a major threat to global health. The development of new antitubercular and antiviral drugs is crucial to combat drug resistance and emerging pathogens. Pyrazole derivatives have been explored for their potential in both of these therapeutic areas.

Although specific data on the antitubercular and antiviral activity of this compound is not currently available in the public domain, the pyrazole nucleus is a known pharmacophore in some antiviral and antitubercular compounds. The evaluation of this compound and its analogs would involve screening against Mycobacterium tuberculosis strains and a panel of viruses in vitro. For antitubercular activity, the minimum inhibitory concentration (MIC) would be determined using methods like the Microplate Alamar Blue Assay (MABA). Antiviral activity would be assessed using assays that measure the inhibition of viral replication in host cells.

Antimalarial and Anti-AIDS Activities

The pyrazole nucleus is a core component in the development of novel therapeutic agents, including those targeting infectious diseases like malaria and Acquired Immunodeficiency Syndrome (AIDS). nih.govnih.gov

Antimalarial Activity: Derivatives of pyrazole have been investigated for their potential as antimalarial agents. nih.gov Studies on pyrazolylpyrazoline derivatives have shown promising results in vivo against Plasmodium berghei in mice and in vitro against chloroquine-resistant strains of P. falciparum. nih.gov For instance, certain pyrazoline derivatives demonstrated a significant dose-dependent suppressive effect on parasitemia. nih.gov One study highlighted that a compound featuring a methyl substituent on the phenyl group and an acetyl substituent on the pyrazoline ring exhibited potent antiplasmodial activity, suggesting specific structural features enhance efficacy. nih.gov While direct studies on this compound are not detailed, the established antimalarial potential of the pyrazole scaffold makes it a compound of interest. nih.govnih.gov

Anti-AIDS (HIV) Activity: The pyrazole scaffold has also gained considerable attention in the discovery of anti-HIV agents. nih.gov The heterocycle is found in various derivatives that exhibit potent activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Research has led to the compilation of numerous compounds containing the pyrazole nucleus with demonstrated anti-HIV activity. nih.gov These compounds often act as HIV-1 integrase inhibitors, a critical enzyme for viral replication. nih.gov The search for new molecular structures that can inhibit this enzyme is a vibrant area of research, with some novel pyrazole-containing compounds showing potent anti-HIV-1 activities with low toxicity. nih.gov

Mechanisms of Action and Molecular Target Identification

The biological effects of pyrazole derivatives are exerted through various mechanisms, including the inhibition of crucial enzymes and interaction with cellular signaling pathways.

Inhibition of Key Enzymes (e.g., Kinases, Carbonic Anhydrase, Cholinesterases)

Kinase Inhibition: Pyrazole derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.

VEGFR-2 Kinase: Certain complex pyrazole systems have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Molecular docking studies suggest that these compounds can form strong interactions with the VEGFR-2 receptor. nih.gov

Aurora Kinases: The pyrazol-4-yl urea (B33335) structure was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, which are crucial for mitotic regulation. psu.edu

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable and potent inhibitors of IRAK4, a critical protein in inflammatory signaling pathways. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Pyrazoline derivatives containing sulfonamide groups have been synthesized and tested for their inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II. nih.gov Studies have shown that compounds with halogen substituents, such as bromine and fluorine, can be considered lead compounds for further detailed studies on carbonic anhydrase inhibition. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides Data extracted from a study on related pyrazoline derivatives to illustrate the effect of substituents.

| Compound (Substituent) | hCA I Ki (nM) | hCA II Ki (nM) |

| H | 533.1 ± 187.8 | 624.6 ± 168.2 |

| F | 321.3 ± 13.9 | 412.5 ± 115.4 |

| Cl | 338.5 ± 26.6 | 436.4 ± 40.5 |

| Br | 316.7 ± 9.6 | 422.3 ± 51.1 |

| I | 334.2 ± 38.3 | 496.7 ± 88.9 |

| Acetazolamide (Reference) | 278.8 ± 44.3 | 293.4 ± 46.4 |

| Source: Adapted from literature on pyrazoline-benzenesulfonamides. nih.gov |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the symptomatic treatment of neurodegenerative diseases like Alzheimer's. nih.gov While the pyrazole core itself is a versatile scaffold, specific derivatives have been designed and tested for AChE inhibitory activity. nih.govnih.govnih.gov For instance, novel inhibitors have been developed by combining fragments of known AChE inhibitors, leading to compounds significantly more active than reference drugs like galantamine. nih.gov The mechanism often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Interaction with Cellular Pathways and Receptors

The anticancer activity of some pyrazole-based compounds has been linked to their ability to interfere with critical cellular processes. Studies on related heterocyclic systems show they can induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G1 or G2/M phase. nih.govacs.org For example, certain pyrazole-fused curcumin (B1669340) analogues were found to enhance caspase-3 activity, confirming their apoptosis-inducing capabilities. acs.org Furthermore, some complex derivatives have been shown to induce significant cellular cycle arrest at the G1 phase and promote autophagy. nih.gov In some cases, the mechanism involves the suppression of key signaling pathways like the EGFR/PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. researchgate.net

DNA Interaction Studies

The interaction with DNA or DNA-related processes is another mechanism of action for some bioactive heterocyclic compounds. For example, certain pharmacophores have demonstrated potent inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov By inhibiting DNA repair mechanisms, these compounds can serve as adjuvant therapies to enhance the efficacy of chemotherapy drugs, particularly in treating resistant tumors. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

Understanding the structure-activity relationship (SAR) is crucial for designing pyrazole derivatives with enhanced biological activities. researchgate.net SAR studies correlate the chemical structure of these derivatives with their observed biological effects to identify key structural features responsible for their potency and selectivity. researchgate.netnih.gov

Influence of the 4-Bromo Substituent on Biological Efficacy

The position and nature of substituents on the pyrazole ring significantly modulate the molecule's electronic characteristics and biological activity. researchgate.net Halogen atoms, such as bromine, are frequently used as substituents. researchgate.net

The presence of a bromine atom at the C4 position of the pyrazole ring has a notable impact on the compound's properties. Halogens are electron-withdrawing groups, and their presence can enhance interactions with biological targets by increasing the electrophilicity of the molecule. rsc.org This can facilitate stronger bonding with the active sites of enzymes. rsc.org

Role of the Ethyl Acetate (B1210297) Moiety in Ligand-Receptor Interactions

While direct receptor binding studies for this compound are not extensively documented in publicly available literature, the function of the N-substituted ethyl acetate group can be inferred from research on analogous compounds.

The ethyl acetate moiety is a classic ester group, which can act as a hydrogen bond acceptor through its carbonyl oxygen. This capability can influence the molecule's conformation and its initial, weaker interactions with biological targets. nih.gov More significantly, esters are common prodrugs for carboxylic acids. It is highly probable that in vivo, the ethyl acetate group is hydrolyzed by esterase enzymes to form the corresponding 2-(4-bromo-1H-pyrazol-1-yl)acetic acid.

This resulting carboxylic acid is a key pharmacophore. The carboxylate anion can form strong ionic bonds or bidentate hydrogen bonds with positively charged residues, such as arginine or lysine, or with metal cofactors within an enzyme's active site. Research into a series of 2-(1H-pyrazol-1-yl)acetic acids as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) highlights the critical role of the acetic acid portion in achieving biological activity. nih.gov Similarly, studies on pyrazole-based apelin receptor agonists, where the side chain was modified from a carboxylic acid to various amides, demonstrated that this position is crucial for determining potency and functional selectivity. duke.edu Therefore, the ethyl acetate moiety in the title compound is best understood as a precursor to the active carboxylic acid, which is responsible for the key anchoring interactions with a receptor target.

Drug Design and Development Implications

This compound serves as a valuable building block in drug design, offering multiple avenues for modification to develop new therapeutic agents. guidechem.comcymitquimica.com

Lead Compound Identification and Optimization

A lead compound is a chemical starting point for the design of new drugs. The 4-bromopyrazole structure is recognized as a versatile intermediate for creating pharmacologically active compounds. guidechem.comjmcs.org.mx The pyrazole acetic acid scaffold, in particular, has been identified as a lead structure for developing potent CRTh2 antagonists. nih.gov

This compound is an ideal candidate for lead identification and optimization for several reasons:

The Privileged Pyrazole Core: The pyrazole ring is a well-established pharmacophore known to interact with a wide range of biological targets. nih.govnih.gov

The N1-Acetate Side Chain: As discussed, this group can be hydrolyzed to a carboxylic acid, a common feature in many drugs for interacting with receptors. The ester itself improves cell permeability compared to the free acid.

The C4-Bromo Substituent: The bromine atom at the 4-position is a critical feature for lead optimization. It serves as a versatile chemical "handle" for introducing molecular diversity. Using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a wide array of different chemical groups can be attached at this position, allowing chemists to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. jmcs.org.mxresearchgate.net

Rational Design of Novel Analogues

Rational drug design involves the targeted modification of a lead structure to enhance its therapeutic properties. The structure of this compound offers three primary sites for modification to create novel analogues.

Side Chain Modification: The ethyl acetate group can be converted into a wide variety of other functional groups. Hydrolysis to the carboxylic acid is the most straightforward transformation. nih.gov Further reaction of the acid can yield a library of amides, which was a successful strategy in developing apelin receptor agonists, where different amide substituents fine-tuned potency and signaling bias. duke.edu

C4-Position Derivatization: The bromo group can be replaced with various substituents. This is typically achieved via cross-coupling chemistry to introduce aryl, heteroaryl, or alkyl groups, exploring how different substituents in this region interact with the target protein. jmcs.org.mx

Pyrazole Ring Substitution: Further substituents, such as methyl or trifluoromethyl groups, can be added to the remaining open positions (C3 and C5) of the pyrazole ring to modulate the electronic properties and steric profile of the molecule. researchgate.netscbt.com

The following table illustrates potential rational modifications based on strategies reported for related pyrazole compounds.

| Modification Site | Original Group | Potential Modifications | Rationale |

| N1-Side Chain | Ethyl Acetate | Carboxylic Acid, Methyl Amide, Cyclohexyl Amide | Introduce key binding groups (acid); improve metabolic stability and potency (amides). nih.govduke.edu |

| C4-Position | Bromo | Phenyl, Pyridyl, Alkynyl | Explore new binding pockets; improve potency and selectivity via cross-coupling. jmcs.org.mx |

| C3/C5-Positions | Hydrogen | Methyl, Phenyl, CF3 | Modulate electronics; fill hydrophobic pockets in the target binding site. researchgate.net |

Assessment of Selectivity and Potency Profiles

A crucial step in drug development is assessing the potency (e.g., IC₅₀ or EC₅₀ values) and selectivity of new analogues. While specific potency data for this compound is not widely reported, studies on closely related compounds demonstrate how this assessment is performed and how structural changes impact these profiles. uni.lu

For instance, in the development of pyrazoline-based monoamine oxidase (MAO) inhibitors, the nature of the halogen atom on a phenyl ring was shown to be critical for both potency and selectivity.

Table 1: Impact of Halogen Substitution on MAO-B Inhibition mdpi.com Data from a study on 3-(4-ethoxyphenyl)-5-(4-halophenyl)-4,5-dihydro-1H-pyrazole derivatives.

| Compound Analogue | Halogen at C4 of Phenyl Ring | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| EH1 | -H | 5.38 | >9.3 |

| EH6 | -Cl | 0.40 | >55.8 |

| EH7 | -F | 0.063 | 133.0 |

| EH8 | -Br | 0.69 | >4.3 |

This data clearly shows that a fluorine substituent produced the highest potency and selectivity for the MAO-B enzyme isoform over MAO-A. mdpi.com

In another example, optimization of a pyrazole hit compound led to highly potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP).

Table 2: Potency of Optimized Pyrazole Derivatives as TNAP Inhibitors nih.gov Data from a study on pyrazole derivatives designed from a high-throughput screening hit.

| Compound | R1 Group | R2 Group | TNAP IC₅₀ (nM) |

|---|---|---|---|

| Hit Compound | H | H | 700 |

| Analogue 1 | 4-Cl-Ph | H | 120 |

| Analogue 2 | 4-Cl-Ph | 4-F-Ph | 5 |

Computational and Theoretical Investigations in Research on Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Acetate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are crucial in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action. For Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, such studies can elucidate its potential biological activities by examining its interactions with various enzymes and receptors.

The analysis of ligand-protein interactions is fundamental to understanding the biological role of a compound. In the case of pyrazole (B372694) derivatives, which are known to exhibit a wide range of pharmacological activities, docking studies can identify key interactions with protein active sites. For instance, studies on pyrazole derivatives have shown their potential as inhibitors of enzymes like cyclooxygenase (COX) and various kinases. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govdergipark.org.tr

Docking simulations of pyrazole-based compounds into the active sites of proteins like COX-2 or rearranged during transfection (RET) kinase reveal specific binding modes. nih.govdergipark.org.tr These interactions often involve hydrogen bonding between the pyrazole nitrogen atoms or other functional groups and amino acid residues in the protein's binding pocket. Van der Waals forces and hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. tandfonline.com While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from related pyrazole derivatives provide a strong framework for predicting its behavior. For example, the pyrazole ring can act as a scaffold, and the bromo and ethyl acetate (B1210297) substituents would influence the binding specificity and affinity. The bromine atom, being electronegative, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A primary goal of molecular docking is to predict the binding affinity and the most likely binding pose of a ligand within a protein's active site. The binding affinity is often expressed as a scoring function, such as in kcal/mol, which estimates the free energy of binding. nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex.

For pyrazole derivatives targeting enzymes like RET kinase, docking studies have predicted binding energies and identified key residues for interaction. nih.gov For example, a study on a series of pyrazole derivatives targeting RET kinase reported binding energies and highlighted the importance of hydrogen bonds with specific amino acid residues like Ala807. nih.gov While no specific binding affinity data for this compound is readily available, a hypothetical docking study against a relevant target like COX-2 could yield the type of data presented in the illustrative table below. The binding mode would likely involve the pyrazole core interacting with the central part of the active site, with the substituents forming additional contacts with surrounding residues.

Illustrative Data Table: Predicted Binding Affinities of Pyrazole Derivatives against COX-2 (Note: This table is for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | -7.5 | His90, Arg513 |

| This compound | -8.2 | His90, Arg513, Tyr385 |

| Celecoxib (B62257) (Reference) | -9.9 | His90, Arg513, Phe518 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy. researchgate.netrsc.orgcyberleninka.ru These methods are invaluable for understanding the intrinsic properties of this compound at a fundamental level.

DFT calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For pyrazole derivatives, DFT studies have been used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in predicting their chemical behavior. cyberleninka.ru The molecular electrostatic potential map visually represents the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group would be expected to be electron-rich, while the hydrogen atoms and the region around the bromine atom might be electron-poor.

Illustrative Data Table: Calculated Electronic Properties of Substituted Pyrazoles using DFT (Note: This table is for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Pyrazole | -6.8 | 1.2 | 8.0 |

| 4-Bromo-1H-pyrazole | -7.1 | 0.9 | 8.0 |

| This compound | -7.3 | 0.5 | 7.8 |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis, which can be performed using quantum chemical methods, involves identifying the stable conformers of a molecule and determining their relative energies. ukm.myresearchgate.net For this compound, the flexibility of the ethyl acetate side chain allows for multiple conformations. DFT calculations can predict the most stable arrangement of this side chain relative to the pyrazole ring.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. tandfonline.commdpi.commdpi.comrsc.orgnih.gov An MD simulation of this compound, either in a solvent or bound to a protein, can reveal its conformational flexibility, solvent interactions, and the stability of its binding pose within a protein's active site. Such simulations are crucial for validating the results of docking studies and for providing a more realistic picture of the molecular interactions.

Quantum chemical calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.govtandfonline.comresearchgate.neteurjchem.comresearchgate.net These theoretical predictions are extremely valuable for the interpretation and validation of experimental spectra.

For pyrazole derivatives, DFT calculations have been shown to provide theoretical NMR and IR spectra that are in good agreement with experimental data. tandfonline.comresearchgate.net For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts, which would aid in the structural elucidation of the compound. Similarly, the calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group and the vibrations of the pyrazole ring. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima. nih.goveurjchem.com

Illustrative Data Table: Predicted Spectroscopic Data for this compound using DFT (Note: This table is for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Spectroscopic Technique | Predicted Value | Experimental Correlation |

| 1H NMR (pyrazole H) | δ 7.5-8.0 ppm | Good agreement with similar structures |

| 13C NMR (C=O) | δ 165-170 ppm | Consistent with ester carbonyls |

| IR (C=O stretch) | 1730-1750 cm⁻¹ | Characteristic ester C=O absorption |

| UV-Vis (λmax) | ~250 nm | Typical for π→π* transitions in pyrazoles |

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational tools that enable the rapid assessment of large libraries of chemical compounds to identify potential drug candidates. For a compound like this compound, these techniques can be instrumental in predicting its interactions with biological targets and prioritizing it for further experimental testing.

Virtual screening campaigns often begin with the creation of a 3D model of the target protein. Molecular docking simulations are then used to predict the binding mode and affinity of compounds within the target's active site. nih.govresearchgate.netdntb.gov.uaresearchgate.net For instance, in studies involving pyrazole derivatives, docking has been successfully used to predict binding interactions with various protein kinases, which are common targets in cancer therapy. researchgate.net The pyrazole scaffold is recognized as a privileged structure in drug development, known to interact with a diverse array of molecular targets, particularly protein kinases.

In the context of this compound, a virtual screening approach would involve docking this molecule against a panel of known cancer-related proteins, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netscienceopen.com The docking results, typically expressed as a binding energy or score, would indicate the likelihood of a stable interaction. For example, studies on related pyrazole derivatives have shown that specific substitutions on the pyrazole ring can significantly influence binding affinity. nih.gov

The following table illustrates the type of data that would be generated in a virtual screening study for a compound like this compound against various protein targets. The values presented are hypothetical and for illustrative purposes, based on typical results for similar pyrazole derivatives.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | 2QU5 | -9.5 | Cys919, Asp1046 |

| EGFR | 1M17 | -8.7 | Met793, Leu718 |

| CDK2 | 2W1G | -7.9 | Leu83, Phe80 |

These in silico predictions are crucial for hypothesis generation. A favorable docking score against a specific kinase would suggest that this compound might act as an inhibitor for that kinase, a hypothesis that would then need to be validated through in vitro biological assays.

Predictive Models for Biological Activity and ADMET Properties

Beyond identifying potential targets, computational models are extensively used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities. These predictions are vital for early-stage drug development to filter out compounds that are likely to fail later due to poor pharmacokinetic properties or toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For pyrazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structural requirements for enhanced potency against specific targets. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor properties are favorable or unfavorable for activity. Based on the analysis of a series of related pyrazole compounds, a QSAR model could predict the anticancer activity of this compound.

ADMET prediction is another critical computational assessment. Various web-based tools and software packages can predict a wide range of pharmacokinetic and toxicological properties based on a compound's structure. jetir.orgnih.govnih.gov These predictions help in assessing the "drug-likeness" of a compound. For this compound, these models can provide insights into its oral bioavailability, blood-brain barrier penetration, potential for liver toxicity, and other crucial parameters.

The following table provides an example of a predicted ADMET profile for this compound, generated using established computational models.

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May have reasonable absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity. |

| hERG I Inhibitor | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

| Hepatotoxicity | Low risk | Lower potential for liver damage. |

These predictive models, while not a substitute for experimental testing, are invaluable for guiding the optimization of lead compounds. For this compound, a favorable in silico ADMET profile would increase its priority for synthesis and further biological evaluation. jetir.org

Future Directions and Emerging Research Opportunities for Ethyl 2 4 Bromo 1h Pyrazol 1 Yl Acetate

Development of Novel and Sustainable Synthetic Routes

The advancement of pyrazole-based drug candidates is intrinsically linked to the efficiency and sustainability of their synthesis. While classical methods like the Knorr synthesis are well-established, future research should focus on developing greener and more innovative routes for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and its analogs. acs.org

Key areas for development include:

Green Chemistry Approaches: Emphasis should be placed on synthetic protocols that utilize environmentally benign solvents, such as water, or solvent-free conditions. tandfonline.comthieme-connect.com The use of recyclable catalysts, including nano-catalysts like nano-ZnO, can significantly improve the sustainability of the synthesis by offering high yields, shorter reaction times, and easier work-up procedures. researchgate.netnih.gov

Catalyst Innovation: Research into novel catalytic systems is crucial. This includes the use of heterogeneous catalysts, such as CeO2/SiO2 or polymer-bound PTSA, which simplify product purification and catalyst reuse. thieme-connect.com Exploring metal-free catalytic systems or alternative energy sources like microwave and ultrasound-assisted reactions could also lead to more efficient and environmentally friendly syntheses. ias.ac.in

One-Pot and Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions for the pyrazole (B372694) core would enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.govias.ac.in For instance, a one-pot treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines has been shown to produce 3,5-substituted pyrazoles with high regioselectivity. nih.gov

Exploration of Untapped Biological Targets and Disease Areas

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.commdpi.com While significant research has focused on established targets like kinases and cyclooxygenase (COX) enzymes, future investigations should aim to identify novel biological targets for this compound.

Emerging areas of interest include:

Anticancer Therapies: Beyond well-known kinase inhibitors, pyrazole derivatives could be explored for their potential to modulate other cancer-related pathways. nih.gov Targets such as tubulin, topoisomerases, and DNA are viable areas for investigation. nih.gov Furthermore, exploring their efficacy in overcoming drug resistance mechanisms in cancer is a critical research avenue. Recent studies have identified pyrazole derivatives with potent activity against various cancer cell lines, including breast (MCF7), prostate (PC3), and pancreatic (PACA2) cancers. nih.govrsc.org

Neurodegenerative Diseases: The role of certain receptors in cognitive impairment associated with Alzheimer's disease presents a promising, less-explored therapeutic area for pyrazole compounds. nih.govnih.gov For example, α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonists have shown potential in preclinical models of cognition. nih.gov

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Investigating the potential of this compound and its analogs against a broader range of bacteria, fungi, and viruses, including HIV and Hepatitis C virus (HCV), is warranted. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques can significantly accelerate the drug discovery process for pyrazole-based compounds. nih.gov

Future research should leverage:

High-Throughput Virtual Screening (HTVS): HTVS can be employed to screen large virtual libraries of pyrazole derivatives against specific biological targets. chemmethod.com This computational approach allows for the rapid identification of potential hits with favorable binding interactions, saving significant time and resources compared to traditional experimental screening. chemmethod.com

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes and affinities of pyrazole compounds within the active site of a target protein. researchgate.net This provides valuable insights into structure-activity relationships (SAR) and helps guide the rational design of more potent and selective inhibitors. rsc.org Molecular dynamics simulations can further validate the stability of the ligand-protein complex over time. rsc.org

Automated Library Synthesis and High-Throughput Screening (HTS): The integration of automated synthesis platforms with HTS allows for the rapid generation and evaluation of focused compound libraries. chemistryviews.orgacs.org This approach enables the efficient exploration of chemical space around the this compound scaffold to optimize biological activity and pharmacokinetic properties. chemistryviews.org

Translation of Research Findings into Preclinical Candidates

A significant number of pyrazole derivatives show promise in early-stage research but remain in the preclinical development phase. nih.govnih.gov A focused effort is required to translate the most promising findings for this compound derivatives into viable preclinical candidates.

This translational pathway involves:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different substituents on the pyrazole ring influence biological activity, selectivity, and pharmacokinetic properties. nih.gov This knowledge is critical for optimizing lead compounds.

ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity profiling, is crucial. mdpi.comchemmethod.com Computational tools can predict these properties, helping to prioritize compounds with favorable drug-like characteristics for further experimental validation. rsc.org

Pharmacokinetic Optimization: The metabolic stability of the pyrazole nucleus is a significant advantage. nih.gov However, modifications to the substituents, such as the ethyl acetate (B1210297) group, may be necessary to improve bioavailability and other pharmacokinetic parameters to ensure the compound reaches its target in effective concentrations.

Collaborative Research Endeavors in Pyrazole Chemistry

The multifaceted nature of drug discovery, from synthesis to clinical trials, necessitates a collaborative approach. Advancing the research on this compound will benefit greatly from synergistic efforts between different research groups and institutions.

Future progress will be driven by:

Academic-Industry Partnerships: Collaborations between academic researchers, who often lead in early-stage discovery and target validation, and pharmaceutical companies, with their expertise in drug development and clinical trials, are vital for translating basic research into approved therapies.

Interdisciplinary Consortia: The formation of research consortia focused on heterocyclic chemistry or specific disease areas can pool resources, expertise, and compound libraries. researchgate.net Such collaborations can tackle complex challenges more effectively than individual research groups.

Open Science Initiatives: Sharing data and research findings through open science platforms can prevent duplication of effort and foster a more collaborative research environment, ultimately accelerating the pace of discovery in pyrazole chemistry.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate?

This compound is typically synthesized via alkylation or coupling reactions. For example, a related pyrazole derivative (ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) was prepared by reacting a triazenylpyrazole precursor with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Ethyl esters of bromopyrazole derivatives are often synthesized using ethyl oxalyl monochloride or similar acylating agents under controlled conditions .

Q. How is the compound characterized to confirm purity and structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ = 7.74 ppm for pyrazole protons, 161.5 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution EI-MS (e.g., [M]+ at m/z 349.0169) confirms molecular weight .

- Infrared Spectroscopy : Peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) .

- Chromatography : TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) and GC-MS for purity assessment .

Q. What are the recommended storage conditions and safety protocols?

Store in a cool, dry environment away from heat sources. Use personal protective equipment (gloves, goggles) due to potential reactivity of brominated compounds. Avoid inhalation and direct contact, as recommended for structurally similar acetamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms . Example: A related pyrrolizinone derivative was refined to R1 = 0.05 using high-resolution data .

Q. How can researchers address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR shifts with computational predictions (DFT calculations).

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- High-Resolution MS : Confirm molecular formulas when isotopic patterns (e.g., Br’s 79/81 doublet) are ambiguous .

Q. What role does this compound play in medicinal chemistry or materials science?

- Drug Intermediate : Serves as a precursor for triazole-pyrazole hybrids with potential bioactivity .

- Enzyme Inhibitors : Bromopyrazole derivatives are explored as caspase-3 inhibitors or antimalarial agents .

- Materials Synthesis : Used in polymer functionalization due to its reactive bromine and ester groups .

Methodological Tables

Table 1. Key Spectroscopic Data for Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz) | δ 7.74 (s, 1H, pyrazole), 5.14 (s, 2H, CH2), 4.28 (q, 2H, OCH2) |

| ¹³C NMR (100 MHz) | δ 161.5 (C=O), 148.5 (Cq), 56.0 (CH2) |

| IR (ATR) | 2129 cm⁻¹ (N3), 1681 cm⁻¹ (C=O) |

| HRMS (EI) | [M]+: 349.0169 (C13H12BrN5O2) |

Table 2. SHELX Refinement Parameters for Related Compounds

| Parameter | Value |

|---|---|

| Software | SHELXL-2018 |

| R1 (all data) | ≤ 0.05 |

| Twinning | BASF = 0.25 (if applicable) |

| Anisotropic Refinement | All non-H atoms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro